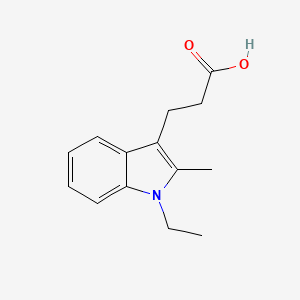

3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethyl-2-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-15-10(2)11(8-9-14(16)17)12-6-4-5-7-13(12)15/h4-7H,3,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABVYMSYGINCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of the Indole Propionic Acid Scaffold

Chemical Reactions of the Indole (B1671886) Moiety

The indole nucleus is characterized by its high electron density, particularly within the pyrrole (B145914) ring, making it highly susceptible to electrophilic attack. The substituents at the N1 (ethyl), C2 (methyl), and C3 (propionic acid) positions significantly influence the regioselectivity and outcome of these reactions.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole ring is significantly more reactive towards electrophiles than benzene (B151609). While electrophilic attack on unsubstituted indoles preferentially occurs at the C3 position, the presence of the propionic acid group at this site in 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid directs substitution to other positions on the ring. quimicaorganica.org The N-ethyl and C2-methyl groups are electron-donating, further activating the ring system.

In 2,3-disubstituted indoles, electrophilic attack can be directed to the C2 position if it is unsubstituted, but in this case, it is occupied by a methyl group. researchgate.net Consequently, electrophilic substitution is most likely to occur on the benzene portion of the indole ring. Under strongly acidic conditions, the indole C3 position can be protonated, which deactivates the pyrrole ring towards electrophilic attack and favors substitution on the benzo moiety, typically at the C5 and C7 positions, or sometimes C4 and C6.

Common electrophilic aromatic substitution reactions include:

Nitration: Direct nitration with mixed acids (HNO₃/H₂SO₄) can lead to polymerization and degradation of the indole ring. Milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are often employed. For 2,3-dialkylindoles, nitration under acidic conditions typically yields the 5-nitro derivative. researchgate.net

Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms onto the indole ring, often at the C6 position in 2,3-disubstituted indoles.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the benzene ring. nih.govresearchgate.netmdpi.comnih.govacs.org The regioselectivity (C5, C6, or C7) is influenced by the steric and electronic effects of the existing substituents and the reaction conditions. For instance, Friedel-Crafts alkylation of 2,3-disubstituted indoles has been shown to occur at the C6 position. acs.org

Nucleophilic Additions to the Indole System

The electron-rich nature of the indole scaffold generally makes it unreactive toward nucleophiles. However, nucleophilic substitution or addition can be induced under specific circumstances. nih.gov For instance, activating the indole ring by introducing strongly electron-withdrawing groups or by forming an intermediate that is susceptible to nucleophilic attack can facilitate such reactions.

One approach involves the modification of the indole nitrogen. For example, 1-hydroxyindoles can undergo an unprecedented Sɴ2-type reaction on the indole nitrogen, where the hydroxyl group is displaced by a nucleophile. clockss.orgresearchgate.netcore.ac.uk Another strategy involves making the indole ring itself electron-deficient. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with a variety of nitrogen, sulfur, and carbon nucleophiles. nii.ac.jp While these examples are on differently substituted indoles, they illustrate the potential for nucleophilic reactions on the indole core when suitably activated.

Transformations Involving the Propionic Acid Side Chain

The propionic acid side chain offers a versatile handle for a variety of chemical modifications, largely independent of the indole ring system.

Carboxylic Acid Group Derivatizations (e.g., Esterification, Amidation)

The carboxylic acid functional group is readily converted into a range of derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The formation of esters can be accomplished through classic Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides under basic conditions. researchgate.netacs.orgtandfonline.com

Amidation: Amides are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium-based reagents like HBTU. nih.govnih.gov This method allows for the direct and efficient coupling of the indole propionic acid with a wide array of amines to generate a library of amide derivatives. researchgate.net

Reductions and Oxidations of the Propionic Acid Moiety

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(1-Ethyl-2-methyl-1H-indol-3-yl)propan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.comyoutube.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids but would be effective for reducing an aldehyde or ketone derivative. The indole ring itself is resistant to reduction by these hydride reagents.

Oxidation: While the indole ring is susceptible to oxidation, specific conditions can target the side chain. However, oxidative reactions involving the indole-3-propionic acid scaffold often involve the indole nucleus. For example, oxidation can lead to the formation of 2-oxoindole derivatives through processes that involve the side chain's participation in cyclization.

Ring Rearrangement and Cleavage Reactions to Generate Novel Scaffolds

The indole propionic acid framework can serve as a precursor for more complex heterocyclic systems through reactions that involve the rearrangement or cleavage of the indole ring. These transformations are valuable for generating novel molecular scaffolds with potentially unique biological activities.

Ring Expansion: A notable transformation is the one-carbon ring expansion of the indole's pyrrole ring to form a quinoline (B57606) system. This can be achieved by reacting the indole with a carbene or carbene precursor. quimicaorganica.orgresearchgate.net For instance, reaction with a halocarbene can lead to a transient cyclopropane (B1198618) intermediate across the C2-C3 double bond, which then rearranges to the expanded quinoline ring. researchgate.netnih.gov

Oxidative Cleavage: The C2–C3 double bond of the indole ring is susceptible to oxidative cleavage. rsc.orgresearchgate.net This reaction breaks open the pyrrole ring and can be followed by recyclization to form new heterocyclic structures. For example, treatment of 1H-indoles with AIBN under air can lead to C2–C3 bond cleavage and subsequent recyclization to form 2-indolylbenzoxazinones. acs.orgfigshare.com These strategies allow for the dramatic restructuring of the original indole scaffold into entirely new chemical entities.

These advanced synthetic strategies underscore the utility of the indole propionic acid core as a versatile starting material for accessing diverse and complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the ethyl group, the methyl group, and the propionic acid side chain.

Expected ¹H NMR Data:

Aromatic Protons (Indole Ring): Signals typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants providing information about their substitution pattern.

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂-) protons (N-CH₂) and a triplet for the methyl (-CH₃) protons (N-CH₂-CH₃) would be anticipated, with their chemical shifts influenced by the nitrogen atom.

Methyl Group Protons (C2-CH₃): A singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

Propionic Acid Protons: Two triplet signals for the two methylene groups (-CH₂-CH₂-COOH), with their chemical shifts influenced by the indole ring and the carboxylic acid group.

Carboxylic Acid Proton (-COOH): A broad singlet, often in the very downfield region (δ 10-12 ppm), which may be exchangeable with D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | m |

| N-CH₂ | ~4.1 | q |

| C2-CH₃ | ~2.4 | s |

| Indole-CH₂ | ~3.0 | t |

| CH₂-COOH | ~2.7 | t |

| N-CH₂-CH₃ | ~1.4 | t |

| COOH | 10.0 - 12.0 | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).

Expected ¹³C NMR Data:

Aromatic Carbons (Indole Ring): Signals in the downfield region (δ 100-140 ppm).

Carbonyl Carbon (-COOH): A characteristic signal in the highly downfield region (δ 170-180 ppm).

Aliphatic Carbons: Signals for the ethyl group carbons, the C2-methyl carbon, and the propionic acid methylene carbons would appear in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C | 100 - 140 |

| N-CH₂ | ~40 |

| Indole-CH₂ | ~30 |

| CH₂-COOH | ~20 |

| C2-CH₃ | ~12 |

| N-CH₂-CH₃ | ~15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, such as those in the ethyl and propionic acid chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups, for instance, confirming the attachment of the ethyl group to the indole nitrogen and the propionic acid chain to the C3 position of the indole ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₇NO₂), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data:

Calculated Exact Mass: 231.1259 g/mol

Measured Exact Mass: The experimental value should be within a few parts per million (ppm) of the calculated mass.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for analyzing complex mixtures and for structural elucidation through fragmentation analysis. In an MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the molecule.

Expected Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of the carboxylic acid group (as H₂O and CO), cleavage of the propionic acid side chain, and fragmentation of the indole ring and its substituents. Key fragment ions would help to confirm the presence and location of the ethyl and methyl groups.

Interactive Data Table: Potential MS/MS Fragment Ions

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 232.1 | [M+H]⁺ |

| 214.1 | [M+H - H₂O]⁺ |

| 186.1 | [M+H - H₂O - CO]⁺ |

| 158.1 | Cleavage of propionic acid side chain |

| 144.1 | Further fragmentation of the indole core |

Note: The observed fragments and their relative intensities would depend on the specific instrument and collision energy used.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, specific functional groups within the molecule can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the N-substituted indole ring and the propionic acid side chain.

The indole nucleus exhibits several characteristic bands. The aromatic C-H stretching vibrations of the benzene (B151609) and pyrrole (B145914) rings typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group on the nitrogen, the methyl group at the C2 position, and the propionic acid chain are observed just below 3000 cm⁻¹. The spectrum also contains characteristic aromatic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Since the indole nitrogen is substituted with an ethyl group, the characteristic N-H stretching vibration, typically seen around 3400 cm⁻¹ in unsubstituted indoles, is absent.

The propionic acid functional group provides two highly characteristic absorption bands. A very broad O-H stretching band is observed in the region of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching bands. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups. Additionally, a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the 1760-1690 cm⁻¹ region. The precise position of this peak can be influenced by dimerization through hydrogen bonding.

The combination of these distinct vibrational modes in the FT-IR spectrum provides a unique fingerprint for this compound, confirming the presence of both the substituted indole core and the carboxylic acid functionality.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Indole Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Ethyl, Methyl, Propionyl Chain | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 1440 - 1395 and 950 - 910 | Medium, Broad |

Electronic Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, causing transitions between electronic energy levels. It provides valuable information about the conjugated π-electron systems within the molecule.

The primary chromophore in this compound is the indole ring system. The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands originating from π→π* electronic transitions, historically labeled as the ¹Lₐ and ¹Lₑ bands. nih.govthedelocalizedchemist.com

The ¹Lₐ band is typically broad, structureless, and appears at a shorter wavelength (higher energy), while the ¹Lₑ band, appearing at a longer wavelength (lower energy), often displays fine vibronic structure. nih.govcore.ac.uk The positions and intensities of these bands are sensitive to the substitution pattern on the indole ring. Alkyl substituents, such as the ethyl group at the N1 position and the methyl group at the C2 position, generally cause a small bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. nih.gov The propionic acid group at the C3 position further influences the electronic transitions. For instance, indole-3-acetic acid, a closely related compound, exhibits absorption maxima around 280 nm. researchgate.net

The solvent environment also plays a crucial role, with polar solvents often causing shifts in the absorption bands due to dipole-dipole interactions with the excited state of the indole chromophore. core.ac.uk Analysis of the UV-Vis spectrum allows for confirmation of the indole chromophore and provides insight into the electronic effects of its substituents.

| Electronic Transition | Typical Wavelength Range (nm) for Indole Derivatives | Description |

|---|---|---|

| ¹Lₐ ← ¹A | ~200 - 230 | High-energy transition, often intense. |

| ¹Lₑ ← ¹A | ~260 - 290 | Lower-energy transition, sensitive to substitution, may show vibronic structure. nih.gov |

Indole and its derivatives are well-known for their intrinsic fluorescence, a property that makes them valuable as molecular probes in biochemical and material science research. researchgate.netnih.gov The fluorescence of this compound originates from the relaxation of the electronically excited indole ring to its ground state via the emission of a photon.

The fluorescence properties, including the excitation and emission maxima (λₑₓ and λₑₘ), Stokes shift, and fluorescence quantum yield (Φբ), are highly sensitive to the local environment, such as solvent polarity, and the nature of the substituents on the indole ring. researchgate.netacs.org For many indole derivatives, excitation in the range of their long-wavelength absorption band (~280-290 nm) results in a broad, structureless emission band typically observed between 340-370 nm. nih.gov For example, a method for determining Indole-3-propionic acid in plasma utilized an excitation wavelength of 285 nm and an emission wavelength of 355 nm. nih.gov

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is often substantial for indoles in polar solvents, indicating a significant reorganization of the solvent shell around the more polar excited-state dipole moment of the indole chromophore. nih.gov The quantum yield, a measure of the efficiency of the fluorescence process, can vary widely depending on the substituents and solvent, as these factors influence the rates of non-radiative decay pathways that compete with fluorescence. acs.org The inherent fluorescence of this compound and its sensitivity to the environment underscore its potential for development as a specialized fluorescent probe. nih.govrsc.org

| Parameter | Typical Value/Range for Indole Derivatives | Significance |

|---|---|---|

| Excitation Maximum (λₑₓ) | 275 - 290 nm nih.gov | Corresponds to the ¹Lₑ absorption band. |

| Emission Maximum (λₑₘ) | 340 - 370 nm nih.gov | Sensitive to solvent polarity and substitution. |

| Stokes Shift | 50 - 80 nm | Indicates the energy difference between absorption and emission; often large in polar solvents. nih.gov |

| Quantum Yield (Φբ) | Variable (e.g., ~0.1-0.4) | Measures fluorescence efficiency; highly dependent on structure and environment. nih.govacs.org |

Computational and Theoretical Chemistry Studies of 3 1 Ethyl 2 Methyl 1h Indol 3 Yl Propionic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. For a molecule like 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, would be employed to optimize the molecular geometry and predict a wide range of electronic properties. These properties include total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's stability and polarity. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from DFT results to predict how the molecule might behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative as specific studies are unavailable. Actual values would be obtained from DFT calculations.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. The map is color-coded to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral or weakly charged regions. For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a more positive or neutral potential around the aromatic indole (B1671886) ring and alkyl groups.

Molecular Mechanics and Dynamics Simulations

These simulation methods are used to study the dynamic behavior and conformational landscape of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds in its ethyl and propionic acid side chains, numerous conformers are possible. Computational methods, typically using molecular mechanics force fields, are employed to systematically explore the conformational space. The goal is to identify the lowest energy conformer (the most stable structure) and other low-energy conformers that may be biologically relevant. Energy minimization calculations refine the geometry of these conformers to find the most stable arrangement of atoms.

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule or a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of the ligand and the stability of its complex with a biological target, such as a protein. An MD simulation of this compound would reveal how the side chains move and flex over time in a solvent environment. When docked into a protein's active site, MD simulations are crucial for assessing the stability of the protein-ligand interactions, calculating binding free energies, and observing how the ligand and protein adapt to each other's presence.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

In Silico Prediction of Relevant Physicochemical Properties

In modern medicinal chemistry and drug discovery, the use of computational, or in silico, methods to predict the physicochemical properties of novel compounds is a foundational step. These predictive models allow researchers to evaluate the potential of a molecule to have drug-like characteristics, thereby guiding synthesis and prioritization efforts. For a compound such as this compound, these computational tools can offer significant insights into its behavior in biological systems.

Key physicochemical properties that are routinely predicted include lipophilicity (LogP), aqueous solubility (LogS), ionization constant (pKa), polar surface area (PSA), molecular weight, and counts of hydrogen bond donors and acceptors. These parameters are critical components of widely used drug-likeness assessments, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (LogP) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Detailed Research Findings on Predicted Physicochemical Parameters

While direct research findings for this compound are unavailable, the significance of each commonly predicted parameter can be detailed based on general principles of medicinal chemistry.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A balanced LogP value is crucial; if it is too high, the compound may be poorly soluble in aqueous environments, and if it is too low, it may not effectively cross lipid membranes. Computational models predict LogP by summing the contributions of individual atoms or fragments within the molecule.

Aqueous Solubility (LogS): This parameter is fundamental to a compound's absorption. A molecule must have adequate aqueous solubility to dissolve in the gastrointestinal tract before it can be absorbed. In silico models often predict solubility based on LogP and other structural features.

Ionization Constant (pKa): For a molecule with acidic or basic functional groups, like the carboxylic acid in this compound, the pKa determines its charge state at a given pH. This is critical because the charge of a molecule significantly affects its solubility, permeability, and interaction with biological targets.

Polar Surface Area (PSA): Defined as the surface sum over all polar atoms (primarily oxygen and nitrogen), PSA is a key predictor of a molecule's ability to permeate cell membranes. Molecules with a lower PSA (typically under 140 Ų) tend to be more permeable, while a PSA below 90 Ų is often required to cross the blood-brain barrier.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms) influences a molecule's solubility and its ability to bind to target proteins. These counts are important components of many drug-likeness rules.

The table below summarizes these key physicochemical properties and their significance in the context of computational evaluation.

Table 1: Commonly Predicted Physicochemical Properties and Their Relevance

| Property | Description | Relevance in Drug Discovery |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size-dependent processes like diffusion and membrane passage. Generally, lower MW (<500 Da) is preferred for oral drugs. |

| Lipophilicity (LogP) | The ratio of the concentration of a compound in a mixture of two immiscible phases (octanol and water) at equilibrium. | A key indicator of a drug's ability to cross cell membranes. Affects absorption, distribution, and metabolism. |

| Aqueous Solubility (LogS) | The logarithm of the molar concentration of a compound in water at a specific temperature. | Crucial for dissolution in the gastrointestinal tract, which is a prerequisite for absorption. |

| Ionization Constant (pKa) | The negative logarithm of the acid dissociation constant; indicates the strength of an acid. | Determines the charge of a molecule at a given pH, which impacts its solubility, permeability, and target binding. |

| Polar Surface Area (PSA) | The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens) and their attached hydrogens. | Correlates with drug permeability through biological membranes. Lower PSA is generally associated with better cell penetration. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (e.g., O-H, N-H). | Influences solubility in water and the ability to form hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (e.g., O, N) with lone pairs. | Affects solubility and binding affinity to biological targets through hydrogen bond formation. |

Molecular Docking Studies and Predicted Target Engagement of Indole Propionic Acid Derivatives

Methodologies for Molecular Docking Simulations

The successful application of molecular docking relies on a combination of sophisticated software, precise algorithms, and carefully prepared molecular structures. A typical workflow begins with obtaining the three-dimensional structures of the target protein, often from crystallographic data in the Protein Data Bank (PDB), and the small molecule ligand.

Protein and Ligand Preparation: Before docking, protein structures are prepared using tools like the Protein Preparation Wizard in Maestro by Schrödinger. acs.org This process involves adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes. Similarly, the 2D structures of ligands, such as indole (B1671886) propionic acid derivatives, are converted to 3D and optimized using force fields like OPLS or MMFF94. acs.orgwalisongo.ac.id The minimization of ligand energy is a crucial step as it determines the stability and conformation of the molecule, which in turn affects the predicted binding affinity. walisongo.ac.id

Docking Algorithms and Software: Various software packages are employed for docking simulations. AutoDock Vina, integrated into platforms like Pyrx, is a widely used tool. walisongo.ac.id Other common software includes Discovery Studio, which utilizes algorithms like LibDock. nih.gov The process involves defining a "grid box," a designated space that encompasses the binding site of the target protein. acs.org The software then systematically explores different conformations and orientations of the ligand within this grid box to find the most stable binding pose. walisongo.ac.id

Post-Docking Analysis: Following the simulation, the results are analyzed to evaluate the strength of the interaction, typically represented by a docking score, and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. walisongo.ac.idnih.gov For more refined analysis, techniques like molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. acs.orgnih.govespublisher.com

Identification of Putative Biological Targets for Indole Propionic Acid Derivatives

Molecular docking has been instrumental in identifying a wide array of potential biological targets for indole propionic acid (IPA) and its derivatives, suggesting their involvement in diverse physiological and pathological processes. nih.govnih.gov These computational predictions guide further experimental validation and help to explain the observed biological activities of these compounds. nih.govnih.govresearchgate.netmdpi.commdpi.com

Key putative targets identified through in silico studies include:

Enzymes:

Cholinesterases (AChE and BChE): Derivatives of IPA have been docked against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting a potential role in neurodegenerative diseases. acs.org

Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a target in cancer therapy, and indole derivatives have been studied for their inhibitory potential. walisongo.ac.idespublisher.com

Cyclooxygenase-2 (COX-2): New 3-ethyl-1H-indole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. ajchem-a.comajchem-a.com

Pim-1 Kinase: This protein is a target for cancer treatment, and docking studies have been used to understand how indole derivatives can act as inhibitors. nih.gov

Succinate Dehydrogenase (SDH): Indole-based compounds have been evaluated for their binding affinity to SDH, a target for antifungal agents. mdpi.com

Histone Deacetylase 6 (HDAC6): IPA has been shown to bind to HDAC6, suggesting a mechanism for its protective effects in cardiomyocytes. viamedica.pl

Receptors:

Serotonin Receptors (5-HT1A and 5-HT2A): The interaction of indole derivatives with these receptors has been modeled to understand their potential effects on the central nervous system. nih.gov

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR): IPA is known to regulate intestinal immunity and barrier function through its effects on these xenobiotic sensors. nih.gov

Other Biomolecules:

DNA: Molecular docking simulations have shown that IPA can bind to the minor groove of DNA, particularly in AT-rich regions, which may have toxicological implications. nih.govmdpi.com

Prediction of Binding Modes and Interaction Networks with Receptor Active Sites

Docking studies provide detailed insights into how indole propionic acid derivatives orient themselves within the active site of a protein and the specific non-covalent interactions that anchor them. nih.govnih.govnih.govmdpi.comviamedica.pl These interactions are critical for the stability of the ligand-receptor complex and the biological activity of the compound.

Hydrogen bonds are among the most important interactions for determining the specificity of ligand binding. thescipub.com In docking studies of indole derivatives, the indole NH group is frequently identified as a key hydrogen bond donor. nih.gov For instance, in complexes with serotonin 5-HT1A receptors, the indole NH forms a hydrogen bond with the side chain of Ser 5.43. nih.gov Similarly, with the 5-HT2A receptor, this group interacts with Thr 3.37. nih.gov

Other crucial hydrogen bonds observed in various studies include:

Interaction with the conserved Asp 3.32 residue in serotonin receptors, which serves as a primary anchoring point for many ligands. nih.gov

Bonds between a 3-acyl-5-bromoindole derivative and the Asp232 residue of succinate dehydrogenase (SDH), which are considered vital for its inhibitory activity. mdpi.com

Interactions between 3-ethyl-1H-indole derivatives and residues such as ALA527, ARG120, and TYR355 within the active site of COX-2. ajchem-a.com

The vital interaction with Glu 121 for the binding of indole derivative inhibitors to Pim-1 kinase. nih.gov

Hydrophobic interactions and π-π stacking are fundamental for the binding of aromatic scaffolds like the indole nucleus. nih.govthescipub.com Molecular docking simulations consistently show the indole moiety of these derivatives penetrating deep into hydrophobic pockets within the receptor's active site. nih.gov

Key examples of these interactions include:

Serotonin Receptors: The indole ring interacts with a hydrophobic microdomain formed by residues such as Trp 6.48, Phe 6.51, and Phe 6.52. nih.gov

Estrogen Receptor Alpha (ERα): An indole derivative was found to form stable interactions with the active site of ERα, involving π-π stacking with the key residue Phe404. mdpi.com

DNA Binding: The binding of IPA to the minor groove of DNA is driven primarily by hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

Liver X Receptor (LXR): In the LXR binding pocket, the imidazole side chain of one residue interacts electrostatically with the π-electrons of a tryptophan's indole side chain to stabilize the active conformation. wikipedia.org

Estimation of Binding Affinities and Docking Scores

A primary output of molecular docking simulations is a quantitative estimation of the binding affinity, often expressed as a "docking score" in units of kcal/mol. nih.govnih.govnih.govmdpi.comviamedica.pl A lower (more negative) score generally indicates a stronger, more favorable binding interaction between the ligand and the target protein. walisongo.ac.id These scores are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing.

The table below presents a selection of docking scores for various indole propionic acid derivatives against different biological targets, as reported in the scientific literature.

| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

| Curcumin-IPA diester | Human AChE | -16.00 | Donepezil | -10.57 |

| Curcumin-IPA diester | Human BChE | -11.41 | Rivastigmine | -4.57 |

| 3-Acyl-5-bromoindole (Compound A) | Succinate Dehydrogenase (SDH) | -6.81 | CBE (co-crystallized ligand) | -7.20 |

| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | -11.35 | Meloxicam | -6.89 |

| 3-Ethyl-1H-indole derivative (IIa) | COX-2 | -10.40 | Meloxicam | -6.89 |

| Thiosemicarbazone-indole (ID 22) | Androgen Receptor | -8.80 | N/A | N/A |

| Thiosemicarbazone-indole (ID 7) | Androgen Receptor | -8.50 | N/A | N/A |

| 1,3,4-Oxadiazole-indole (Cmpd 24) | CDK-5 | -8.34 | N/A | N/A |

| Les-6614 | Lysosomal protective protein | -7.60 | N/A | N/A |

| Les-6614 | Thromboxane-A synthase | -7.10 | N/A | N/A |

| Les-6614 | PPARγ | -6.40 | N/A | N/A |

This table is interactive. Click on the headers to sort the data.

These scores demonstrate that modifications to the core indole propionic acid structure can significantly influence binding affinity. For example, the Curcumin-IPA diester shows a remarkably strong predicted affinity for cholinesterases, and certain 3-ethyl-1H-indole derivatives exhibit more favorable docking scores against COX-2 than the reference drug meloxicam. acs.orgajchem-a.com

Specific Target Investigations

To better understand the therapeutic potential of indole propionic acid derivatives, researchers have conducted detailed docking studies on specific high-value targets.

COX-2 Inhibitors: In a search for safer anti-inflammatory drugs, new 3-ethyl-1H-indole derivatives containing an imidazolidinone ring were designed and docked against COX-2. ajchem-a.comajchem-a.com The simulations predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (-6.89 kcal/mol). ajchem-a.com The most potent compound, IIb, was shown to form hydrogen bonds with key amino acid residues ALA527, ARG120, TYR355, and LYS360 within the COX-2 active site. ajchem-a.com These findings highlight the potential of these derivatives as selective COX-2 inhibitors with promising anti-inflammatory properties. ajchem-a.comajchem-a.comresearchgate.net

Cholinesterase Inhibitors: A novel diester formed by conjugating curcumin with indole-3-propionic acid (CUR-IPA) was investigated as a potential inhibitor of cholinesterases. acs.org Molecular docking studies yielded excellent docking scores of -16.00 kcal/mol and -11.41 kcal/mol against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), respectively. acs.org The simulations confirmed that CUR-IPA binds within the active sites of these enzymes, and subsequent molecular dynamics analysis confirmed the stability of these interactions. acs.org This suggests that such derivatives could be explored for the management of neurodegenerative conditions like Alzheimer's disease.

Serotonin Receptor Ligands: The binding modes of several indole derivatives with 5-HT1A and 5-HT2A serotonin receptors were explored to understand their potential as central nervous system agents. nih.gov The docking results revealed a classical binding pose where the ligands' indole moiety penetrates a deep hydrophobic pocket. nih.gov The primary anchoring point was identified as an electrostatic interaction with a conserved aspartate residue (Asp 3.32). nih.gov The studies also detailed additional stabilizing interactions, such as hydrogen bonds formed by the indole NH group and hydrophobic contacts with aromatic residues, providing a structural basis for their affinity to these receptors. nih.gov

G Protein-Coupled Receptor (GPCR) Interactions

Molecular docking simulations have been employed to explore the binding of indole propionic acid derivatives to several G protein-coupled receptors, revealing key interactions that are believed to govern their activity.

GPR40: Studies on a series of indole-5-propanoic acid compounds have identified potent agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. semanticscholar.orgnih.gov Docking models of these derivatives within the binding pocket of GPR40 have shown that the carboxylate moiety of the propionic acid side chain is crucial for activity. It forms hydrogen bonds with key amino acid residues, including Arginine 183 (Arg183) and Arginine 258 (Arg258). semanticscholar.org Furthermore, the indole N-H group is predicted to form a hydrogen bond with the backbone of Leu138, contributing to the binding affinity. semanticscholar.org These interactions are consistent with the polar interaction network observed in the X-ray crystal structure of GPR40 with other agonists. semanticscholar.org

GPR17: Molecular docking has been instrumental in identifying novel indole derivatives as potential agonists for G protein-coupled receptor 17 (GPR17), a target for neurological diseases and glioblastoma. nih.govmdpi.comnih.gov In one study, a library of over 6,000 indole derivatives was screened in silico, leading to the identification of a lead compound with a high docking score of -8.39. nih.govmdpi.com The docking poses revealed specific interactions between the ligand and amino acid residues within the GPR17 binding site, providing a structural basis for its agonistic activity. nih.govnih.gov

Histamine H3 Receptor: The Histamine H3 receptor (H3R) is a target for various central nervous system disorders. Molecular docking studies have been used to predict the binding patterns of novel non-imidazole H3R antagonists, including indole derivatives. nih.gov These computational models suggest that indole-based compounds can fit into the H3R binding pocket, forming key interactions that are similar to those of known ligands, which supports their potential as H3R antagonists. nih.gov

Table 1: Predicted Interactions of Indole Propionic Acid Derivatives with GPCRs

| Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| GPR40 | Arg183, Arg258, Leu138 | Hydrogen Bonding | semanticscholar.org |

| GPR17 | Not specified in detail | Favorable Docking Score | nih.govmdpi.com |

| Histamine H3 Receptor | Not specified in detail | Similar binding model to known ligands | nih.gov |

Enzyme Active Site Binding

Docking studies have also predicted the binding of indole propionic acid derivatives to the active sites of various enzymes, suggesting mechanisms for potential therapeutic effects.

DNA Gyrase: Molecular docking has predicted that the parent indole molecule can dock at the ATP-binding pocket of DNA gyrase B (GyrB), a crucial enzyme for bacterial DNA replication. cabidigitallibrary.org The docked pose shows the indole nitrogen forming a hydrogen bond with the residue D73, aligning closely with the position of the adenine nitrogen of the natural substrate ATP. cabidigitallibrary.org This suggests that indole derivatives could act as competitive inhibitors of this enzyme. In a related context, studies on indole-3-propionic acid (IPA) have shown it preferentially binds to the AT-rich minor groove of DNA, a different but related type of interaction with genetic material. acs.orgnih.gov

Lanosterol-14-alpha Demethylase: New heterocyclic compounds based on an indole core have been evaluated in silico for their interaction with human lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. Docking studies showed that these compounds fit well within the active site of the enzyme, with one analogue demonstrating a particularly high docking score of -11.5 Kcal/mol, indicating strong binding affinity. nih.gov

α-Glucosidase: Several studies have utilized molecular docking to investigate indole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Docking results for compounds like 3,3-di(indolyl)indolin-2-ones and thiazolidinone-based indole derivatives revealed that they are well-accommodated in the binding pockets of α-glucosidase. researchgate.netresearchgate.netnih.govcell.com These in silico analyses support the observed inhibitory activities and help to elucidate the structure-activity relationships of these compounds. researchgate.netcell.com

PPARγ: A structure-based design approach has successfully identified 1,5-disubstituted indole propionic acids as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). researchgate.net The analysis of an X-ray co-crystal structure of PPARγ with one such indole propionic acid derivative provided a detailed understanding of the binding mode and rationalized the observed structure-activity relationships. researchgate.net

Thromboxane-A Synthase: A series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives have been evaluated as inhibitors of thromboxane A2 (TXA2) synthetase. nih.gov One compound from this series demonstrated potent inhibition of the enzyme, suggesting that the indole scaffold can be effectively utilized to design inhibitors for this therapeutic target. nih.gov

Table 2: Predicted Enzyme Binding of Indole Propionic Acid Derivatives

| Enzyme Target | Predicted Binding Site / Interaction | Key Findings | Reference |

|---|---|---|---|

| DNA Gyrase (GyrB) | ATP-binding pocket | Hydrogen bond with D73 | cabidigitallibrary.org |

| Lanosterol-14-alpha Demethylase | Active site | High docking score (-11.5 Kcal/mol) | nih.gov |

| α-Glucosidase | Active site pocket | Good accommodation and binding interactions | researchgate.netresearchgate.netnih.govcell.com |

| PPARγ | Ligand binding domain | Confirmed by X-ray crystallography | researchgate.net |

| Thromboxane-A Synthase | Not specified | Potent enzyme inhibition | nih.gov |

Kinase Binding Site Analysis

The interaction of indole-based compounds with various kinases has been explored through computational modeling, highlighting their potential as kinase inhibitors.

CDK-5 and other CDKs: While specific docking studies for 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid with Cyclin-Dependent Kinase 5 (CDK-5) are not prevalent, research on related structures provides valuable insights. Molecular docking of oxindole-indole conjugates with CDK4 has revealed specific binding patterns. nih.govresearchgate.net The oxindole moiety is predicted to form two hydrogen bonds with key residues Glu94 and Val96, while the indole part fits into a hydrophobic pocket, interacting with residues like Ile12 and Val20. nih.govresearchgate.net Similarly, oxindole-based compounds have been shown through crystallographic analysis and docking to potently inhibit CDK2. acs.org These findings suggest that the indole scaffold is a promising framework for the design of inhibitors targeting various cyclin-dependent kinases.

Tyrosine Kinases: Molecular docking studies have indicated that indole-3-propionic acid (IPA) can directly bind to several proteins, including the non-receptor tyrosine kinase SRC. nih.govresearchgate.net This predicted interaction suggests a potential mechanism through which IPA and its derivatives could modulate cellular signaling pathways regulated by tyrosine kinases.

Table 3: Predicted Interactions of Indole Derivatives with Kinases

| Kinase Target | Key Interacting Residues / Region | Type of Interaction | Reference |

|---|---|---|---|

| CDK4 | Glu94, Val96, Ile12, Val20 | Hydrogen Bonding, Hydrophobic Interactions | nih.govresearchgate.net |

| CDK2 | Not specified in detail | Confirmed by X-ray crystallography | acs.org |

| SRC | Not specified in detail | Direct Binding Predicted by Docking | nih.govresearchgate.net |

Tubulin Binding Studies

The indole nucleus is a core structure in several known tubulin polymerization inhibitors. semanticscholar.orgnih.gov Molecular docking has been used to understand how these derivatives interact with tubulin, primarily at the colchicine binding site.

Various classes of indole derivatives, including aroylindoles, arylthioindoles, and diarylindoles, have been identified as inhibitors of tubulin polymerization. semanticscholar.orgmdpi.comnih.gov Docking simulations of these compounds into the colchicine binding site of tubulin have elucidated their binding modes. nih.gov For example, in one study, the trimethoxyphenyl (TMP) group, a common feature in these inhibitors, was shown to form a hydrogen bond with Cysβ241, while the indole ring engaged in hydrophobic interactions with residues such as Leuβ248, Leuβ255, and Metβ259. nih.gov These computational models are crucial for the rational design and optimization of new indole-based anticancer agents that target microtubule dynamics. nih.gov

Table 4: Predicted Tubulin Binding of Indole Derivatives

| Binding Site | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Colchicine Binding Site | Cysβ241, Leuβ248, Leuβ255, Metβ259 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article focusing on its mechanistic insights into in vitro biological activities as outlined.

The provided framework requires in-depth information regarding:

Cellular Pathway Modulation (Cell Cycle Arrest, Apoptosis Induction, Autophagy)

Enzyme Inhibition Mechanisms

Receptor Agonism/Antagonism Mechanisms

Regulation of Key Signaling Pathways

While extensive research exists for the parent compound, Indole-3-propionic acid (IPA), and other related indole propionic acid derivatives, the specific biological activities and mechanistic data for the N-ethylated and C2-methylated derivative, this compound, are not detailed in the available literature. Constructing the requested article would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy for the specified compound.

Therefore, a scientifically rigorous and thorough article that strictly adheres to the provided outline and focuses solely on this compound cannot be produced at this time. Further experimental research on this specific compound is needed to elucidate its biological effects at the molecular level.

In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Initial research into the specific chemical compound This compound indicates a significant gap in publicly accessible scientific literature regarding its detailed biological activities. While the chemical structure, with a molecular formula of C14H17NO2, is defined, extensive searches for its mechanistic effects, particularly concerning anti-inflammatory properties and drug resistance, have not yielded specific research findings.

The available information is largely centered on the broader class of indole propionic acid derivatives, with most research focusing on the well-studied parent compound, Indole-3-propionic acid (IPA). However, the introduction of ethyl and methyl groups at the 1 and 2 positions of the indole ring, respectively, creates a distinct molecule whose biological profile cannot be directly extrapolated from that of IPA or other analogues.

Mechanistic Insights into in Vitro Biological Activities of Indole Propionic Acid Derivatives

While the following sections are outlined for discussion, it is crucial to note that specific data for 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid is not available in the reviewed scientific literature. The headings are maintained to reflect the requested structure of the article.

There is currently no specific research data available that details the mechanistic basis for any anti-inflammatory effects of this compound. Scientific investigation into its potential interactions with key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine production (e.g., TNF-α, IL-6), or its effects on the NF-κB signaling pathway, has not been published. Consequently, no data tables or detailed research findings on its anti-inflammatory mechanisms can be provided.

Similarly, a thorough review of scientific databases and literature reveals a lack of in vitro studies investigating the role of this compound in overcoming drug resistance mechanisms in cancer cells, bacteria, or other pathogens. Research into its potential to inhibit efflux pumps, modulate drug-metabolizing enzymes, or interfere with other resistance-conferring pathways has not been reported. As such, there are no research findings or data tables to present for this topic.

Structure Activity Relationship Sar Investigations of Indole Propionic Acid Derivatives

Impact of N-1 Alkylation (e.g., Ethyl Group) on Biological Activity and Selectivity

The substituent at the N-1 position of the indole (B1671886) ring plays a critical role in the molecule's interaction with biological targets. The size, length, and nature of the alkyl group can profoundly affect binding affinity and selectivity.

Research on aminoalkylindole analogues has demonstrated that the N-1 alkyl side chain is a key component of a three-point interaction with cannabinoid receptors. bohrium.com The length of this chain is a critical determinant of receptor binding affinity. Studies involving the replacement of a morpholinoethyl group with straight carbon chains of varying lengths revealed that high-affinity binding to both CB1 and CB2 receptors necessitates an alkyl chain of at least three carbons. bohrium.com Optimal binding for both receptor subtypes is achieved with a five-carbon side chain. bohrium.com The affinity remains high for chain lengths between three and six carbons; however, extending the chain to a heptyl group leads to a significant reduction in binding at both receptors. bohrium.com This suggests that the binding pocket has specific spatial constraints, and while a certain length is required for optimal interaction, excessive length can introduce steric hindrance, thereby decreasing affinity. The ethyl group in 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid, being a short alkyl chain, would likely confer a different binding profile compared to longer-chain analogues.

Table 1: Effect of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding

| N-1 Alkyl Chain Length | CB1 Receptor Affinity | CB2 Receptor Affinity |

|---|---|---|

| 1 Carbon (Methyl) | Lower | Lower |

| 2 Carbons (Ethyl) | Moderate | Moderate |

| 3 Carbons (Propyl) | High | High |

| 4 Carbons (Butyl) | High | High |

| 5 Carbons (Pentyl) | Optimal | Optimal |

| 6 Carbons (Hexyl) | High | High |

| 7 Carbons (Heptyl) | Dramatically Decreased | Dramatically Decreased |

Data synthesized from findings on cannabimimetic indoles. bohrium.com

Influence of C-2 Methylation on Receptor Binding and Efficacy

The C-2 position of the indole ring is another critical site for modification. The presence of a methyl group at this position, as seen in this compound, is a common feature in many biologically active indole derivatives. nih.govrsc.org

Effects of Propionic Acid Side Chain Modifications on Target Interactions

The propionic acid moiety at the C-3 position is a defining feature of this class of compounds and is crucial for their biological activity. This acidic group can participate in key ionic or hydrogen-bonding interactions within a receptor's binding site. Modifications to this side chain, including changes in length, rigidity, or the introduction of other functional groups, can dramatically alter target interactions.

For instance, the length of the acidic side chain can be critical. Studies on amino acids have shown that helix propensities increase with the length of the side chain, a principle that can be analogous to the interaction of flexible side chains in drug-receptor binding. stanford.edu In the context of indole derivatives, the propionic acid side chain is often essential for activity. Structure-based design approaches have been used to identify indole propionic acids as potent activators of peroxisome proliferator-activated receptors (PPARs). nih.gov X-ray crystallography of the complex between a PPARγ receptor and an indole propionic acid derivative revealed the specific interactions of the acid group, providing a structural basis for the observed SAR. nih.gov

Furthermore, the propionic acid side chain can be used as an anchor point for creating hybrid molecules. For example, Indole-3-propionic acid (IPA) has been conjugated with other molecules, such as tacrine, to create derivatives that can target multiple sites on an enzyme like acetylcholinesterase (AChE). acs.org These modifications highlight the versatility of the propionic acid side chain in designing multi-target ligands.

Substitution Pattern Effects on the Indole Ring (e.g., C-4, C-5, C-6, C-7) on Activity

Substituents on the benzo portion of the indole ring (positions C-4, C-5, C-6, and C-7) have a profound impact on the biological activity of indole derivatives. The nature and position of these substituents can alter the molecule's lipophilicity, electronic distribution, and metabolic stability.

Studies on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists provided specific insights into these effects. researchgate.net It was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net The position of substitution was also critical; substitutions at the C-4 position of the indole ring were found to be the least favorable for activity. researchgate.net Conversely, for methoxy-substituted derivatives, substitution at the C-7 position was the most favorable. researchgate.net

In another example, the anti-inflammatory potency of prodolic acid, a tetrahydropyrano[3,4-b]indole derivative, is enhanced by substitution on the indole ring. nih.gov This increase in activity correlated with higher and more sustained drug concentrations in serum. nih.gov It was proposed that the substituents interfere with indole ring hydroxylation, a major metabolic pathway, thereby prolonging the drug's half-life and increasing its pharmacological effect. nih.gov Similarly, investigations into mithramycin analogues showed that methylation at positions 5, 6, and 7 of the indole ring had distinct consequences on DNA binding, cytotoxicity, and selectivity, with a 5-methyl substitution emerging as the most selective. nih.gov

Table 2: Influence of Indole Ring Substitution on CysLT1 Antagonist Activity

| Position | Substituent | Relative Activity |

|---|---|---|

| C-4 | Fluorine | Least Favorable |

| C-5 | - | - |

| C-6 | - | - |

| C-7 | Methoxy | Most Favorable |

Data derived from studies on 1H-indole-2-carboxylic acid derivatives. researchgate.net

Design Principles and Pharmacophore Models for Optimized Indole Propionic Acid Derivatives

The rational design of optimized indole propionic acid derivatives often relies on computational methods like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. mdpi.com A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target receptor.

These models are developed by analyzing a set of active and inactive molecules. For instance, a ligand-based pharmacophore hypothesis can be generated to distinguish between compounds with significant biological activity and those without. mdpi.com This approach can be complemented by 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), which correlate the 3D properties of molecules with their biological activities. mdpi.com Such models can predict the potency of novel derivatives and provide insights into the physicochemical features that are crucial for activity. mdpi.commdpi.com

Structure-based design is another powerful principle, particularly when the 3D structure of the target protein is known. nih.govsigmaaldrich.com By analyzing the co-crystal structure of a ligand bound to its receptor, medicinal chemists can identify key interactions and design new molecules with improved binding affinity and selectivity. nih.gov The unique structures of various indole derivatives serve as valuable tools to define ligand-receptor interactions and to refine these pharmacophore models for future drug design. bohrium.com

Analytical Methodologies for the Quantitative and Qualitative Assessment of Indole Propionic Acid Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of indole (B1671886) propionic acid derivatives, enabling their separation from complex matrices. The choice of chromatographic technique is dictated by the specific properties of the analyte and the requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of non-volatile indole propionic acid compounds. These methods offer high resolution and sensitivity. nih.gov UPLC, by utilizing smaller particle size columns, provides faster analysis times and improved resolution compared to traditional HPLC. nih.gov

A common approach for the analysis of related indole compounds, such as indole-3-propionic acid (IPA), involves reversed-phase HPLC. nih.govscilit.com In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. nih.gov Detection is often achieved using fluorescence (FLD) or mass spectrometry (MS). Fluorescence detection is particularly suitable for indole derivatives due to their native fluorescence, offering high sensitivity and selectivity. nih.govscilit.com For instance, compounds can be detected fluorometrically with excitation and emission wavelengths of 285 nm and 355 nm, respectively. nih.gov

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides even greater specificity and sensitivity, making it a powerful tool for quantifying low levels of these compounds in complex biological samples like plasma. nih.gov

Table 1: Exemplary HPLC and UPLC Conditions for Indole Propionic Acid Analysis

| Parameter | HPLC Method | UPLC-MS/MS Method |

|---|---|---|

| Column | Shim-Pack VP-ODS (150 × 4.6 mm, 4.6 µm) scilit.com | Acquity UPLC BEH Amide (1.7 µm, 2.1 × 100 mm) |

| Mobile Phase | 10 mmol/L sodium dihydrogen phosphate/methanol (B129727) (40:60, v/v) scilit.com | Gradient of 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water (A) and acetonitrile (B52724) with 0.1% formic acid (B) nih.gov |

| Flow Rate | Not specified | 250 µL/min nih.gov |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 355 nm) scilit.com | Electrospray ionization in positive ion mode with multiple reaction monitoring nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since indole propionic acids are not inherently volatile due to the presence of the carboxylic acid group, a derivatization step is necessary to convert them into more volatile forms prior to GC-MS analysis. nih.gov This typically involves methylation of the carboxylic acid moiety. nih.gov

Following derivatization, the volatile analyte is separated on a GC column and subsequently detected by a mass spectrometer, which provides detailed structural information and allows for highly selective quantification. GC-MS has been successfully applied to the analysis of various indole metabolites in biological samples. nih.gov

High-Performance Affinity Chromatography (HPAC) is a specialized chromatographic technique that utilizes the specific and reversible interactions between a biomolecule immobilized on the stationary phase and its binding partner in the sample. nih.gov This method has been employed to study the binding of indole compounds, including indole-3-propionic acid, to proteins such as human serum albumin (HSA). nih.gov

In this context, an HSA-immobilized column is used to assess the binding affinity of various indole derivatives. nih.gov By measuring the retention time of the compound on the column, information about its binding strength to the protein can be obtained. nih.govnih.gov This technique is valuable in drug discovery and pharmacokinetic studies for high-throughput screening of drug-protein interactions. nih.govnih.gov

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical prerequisite for reliable quantitative and qualitative analysis of indole propionic acid compounds, particularly in complex biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and convert it into a form suitable for the chosen analytical technique. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.govnih.gov For indole propionic acids, reversed-phase SPE cartridges (e.g., C18) are commonly employed. nih.gov The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interfering compounds, and finally eluting the retained analyte with a suitable organic solvent. nih.gov

SPE has been shown to provide good recoveries for indoleamine neurotransmitters and their metabolites, ranging from 75% to 123%. nih.gov This technique is often superior to liquid-liquid extraction in terms of efficiency and cleanliness of the final extract. nih.gov

As previously mentioned, derivatization is essential for the analysis of indole propionic acids by GC-MS. nih.gov Methylation of the carboxylic acid group to form a more volatile methyl ester is a common strategy. nih.gov This can be achieved using various methylating agents. A classic, though highly toxic, reagent is diazomethane. nih.gov

Safer alternatives for methylation include the use of methanol in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or boron trifluoride (BF3). researchgate.net For example, a reaction can be performed by heating the sample with a solution of BF3 in methanol. mdpi.com This process effectively converts the carboxylic acid to its corresponding methyl ester, which is then amenable to GC-MS analysis. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Description |

|---|---|

| Diazomethane | Highly effective but also highly toxic and explosive. nih.gov |

| Methanol with Acid Catalyst (H₂SO₄ or HCl) | A common and relatively safe method involving refluxing the sample with acidic methanol. researchgate.net |

| Boron Trifluoride-Methanol (BF₃/MeOH) | An effective reagent for the direct methylation of fatty acids and other carboxylic acids. mdpi.com |

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric and fluorometric methods are widely used for the detection of indole compounds due to their relative simplicity and sensitivity. These techniques rely on the inherent chromophoric or fluorophoric properties of the indole ring or on the generation of colored or fluorescent products after chemical reactions.

Colorimetric assays represent a classic approach for the quantification of indole compounds. Among these, the Salkowski reagent method is one of the most established. nih.gov This method was initially developed for the rapid determination of indoles, particularly indole-3-acetic acid (IAA). nih.govresearchgate.net The assay is based on the reaction of the indole nucleus with the Salkowski reagent (a solution of ferric chloride in perchloric or sulfuric acid), which produces a characteristic pink-to-red colored complex that can be quantified spectrophotometrically. researchgate.net

While simple and rapid, the Salkowski reagent suffers from significant limitations in specificity. nih.govnih.govfrontiersin.org Research has demonstrated that the reagent cross-reacts with a variety of indole derivatives, not just a single target compound. nih.govasm.org Studies examining the specificity of the Salkowski reagent have shown that it reacts with indole-3-acetic acid (IAA), indolepyruvic acid, and indoleacetamide. nih.govasm.org This lack of specificity is a major drawback, as it can lead to a significant overestimation of the target analyte concentration when other indole compounds are present in the sample. researchgate.netfrontiersin.org For instance, in bacterial cultures where multiple indole derivatives may be produced, using the Salkowski reagent to quantify a specific compound like IAA can result in values that are orders of magnitude higher than the actual concentration determined by more specific methods like chromatography. researchgate.netfrontiersin.org Although some formulations of the Salkowski reagent can detect indolepropionic acid, the results are often imprecise due to this cross-reactivity. nih.govasm.org

| Method | Principle | Target Analytes | Detection Range | Limitations |

| Salkowski Reagent | Colorimetric reaction of indole ring with FeCl₃ in acid | Indole-3-acetic acid (IAA) and other indoles | 0.5 to 200 µg/mL (depending on formulation) nih.govnih.gov | Low specificity; cross-reacts with various indole compounds (e.g., indolepyruvic acid, indoleacetamide, indolepropionic acid), leading to overestimation. nih.govnih.govfrontiersin.org |

Fluorescence-based methods offer significantly higher sensitivity and selectivity for the detection of indole compounds compared to colorimetric assays. Indole derivatives, including indole-3-propionic acid, are natively fluorescent due to the electronic properties of the indole ring. illinois.edu This intrinsic fluorescence allows for direct detection without the need for derivatization, minimizing sample manipulation.

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector is a powerful and commonly used technique for the analysis of IPA. nih.gov This method separates the target analyte from other compounds in a complex mixture before detection, greatly enhancing specificity. For the detection of IPA and related indoles in biological fluids, typical chromatographic conditions involve a C18 reverse-phase column with a mobile phase of sodium acetate (B1210297) and acetonitrile. nih.gov The fluorescence detector is set to an excitation wavelength of approximately 285 nm and an emission wavelength of 355 nm, which are optimal for the indole ring. nih.gov This approach provides high selectivity, as few non-analyte peaks are typically observed, and achieves low limits of detection. nih.gov

Another spectrofluorimetric procedure involves the derivatization of IPA with a copper sulphate-sulphuric acid solution to generate a fluorophore, which can then be measured. researchgate.net This method has a reported detection limit of 12 ng/mL for indole-3-propanoic acid. researchgate.net The high absorbance and quantum efficiencies of indolic compounds make fluorescence detection a highly suitable method for their trace-level quantification. nih.gov

| Method | Principle | Excitation λ | Emission λ | Detection Limit (LOD) | Key Advantages |

| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of native fluorescence of the indole ring. nih.gov | 285 nm nih.gov | 355 nm nih.gov | pg amounts injected nih.gov | High sensitivity and selectivity; minimal sample preparation required for direct analysis of native fluorescence. nih.gov |

| Spectrofluorimetry with Derivatization | Generation of a fluorescent product by reaction with copper sulphate-sulphuric acid solution. researchgate.net | Not specified | Not specified | 12 ng/mL for Indole-3-propanoic acid researchgate.net | Provides an alternative fluorometric approach. |

Quantification in Complex Biological Matrices (e.g., bacterial cultures, plant tissue, plasma, saliva)

The quantification of indole propionic acid in complex biological matrices presents analytical challenges due to the presence of numerous interfering substances. The choice of methodology is critical to ensure accurate and reliable results.

Bacterial Cultures: In bacterial cultures, where various tryptophan metabolites can be present, highly specific methods are required. While colorimetric assays like the Salkowski method are sometimes used for screening, they are prone to overestimation. researchgate.netfrontiersin.org More accurate quantification is achieved using techniques like ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). researchgate.netfrontiersin.org Studies have successfully used LC-MS/MS to detect and quantify IPA in the culture supernatants of various bacterial strains, demonstrating its production by gut microbiota. researchgate.netfrontiersin.org

Plant Tissue: Indole-3-propionic acid is recognized as a plant hormone that influences cell growth and development. plantmedia.com The quantification of auxins, including IPA, in plant tissues typically requires sophisticated methods to overcome matrix effects. Isotope dilution gas chromatography-mass spectrometry (GC-MS) is a definitive method used for the quantification of related indolic auxins like indole-3-butyric acid and could be adapted for IPA. researchgate.net